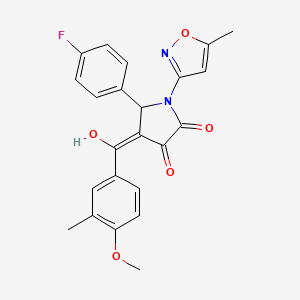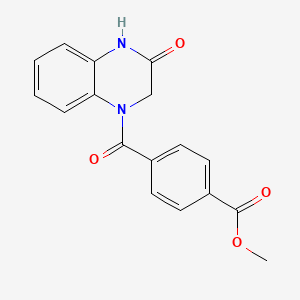
Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It is a part of several drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The molecular weight of a related compound, 2-Methyl-1,2,3,4-tetrahydroquinoxaline, is 148.20 .Chemical Reactions Analysis
The synthesis of quinoxaline derivatives involves various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary. For instance, 1,2,3,4-Tetrahydroquinoline has a boiling point of 548.1±50.0 °C and a density of 1.274±0.06 g/cm3 .科学的研究の応用
Synthetic Methodologies and Chemical Transformations
A study describes a new convenient synthesis of quinoxalines, demonstrating the reaction of diazenylbut-2-enoates with aromatic 1,2-diamines to produce methylquinoxaline-2-carboxylates. This method was applied both in liquid and solid phases, highlighting its versatility for synthesizing quinoxaline derivatives (Attanasi et al., 2001). Similarly, the photocatalytic degradation of methyl parathion to identify intermediate organic reaction products provides insights into the chemical pathways and potential environmental applications of related compounds (Moctezuma et al., 2007).
Potential Biological Activities
Research on novel quinuclidinone derivatives, including those similar to the core structure of Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate, explored their application as potential anti-cancer agents. These compounds demonstrated significant anti-proliferative activity against A549 and L132 cell lines (Soni et al., 2015).
Chemical Properties and Applications
The electrochemical degradation study of 4-chloro-2-methylphenoxyacetic acid by peroxi-coagulation and photoperoxi-coagulation, though not directly related, sheds light on the environmental applications of similar organic compounds. It demonstrates how chemical degradation pathways can be used for the removal of hazardous substances from aqueous solutions (Boye et al., 2003).
作用機序
The mechanism of action of quinoxaline derivatives is diverse, targeting many receptors or microorganisms . For example, a novel series of [1, 2, 4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives were designed as bromodomain and extra-terminal (BET) protein inhibitors, showing potential as anti-cancer treatments .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-17(22)12-8-6-11(7-9-12)16(21)19-10-15(20)18-13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOWDTSIESQBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

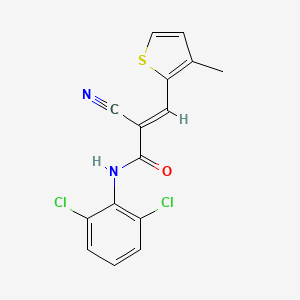
![1,3-benzothiazol-2-yl[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetonitrile](/img/structure/B2969398.png)
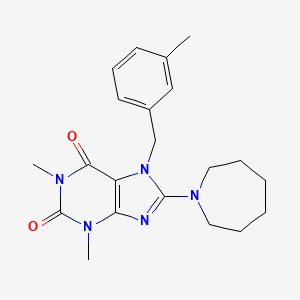
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2969402.png)
![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2969403.png)
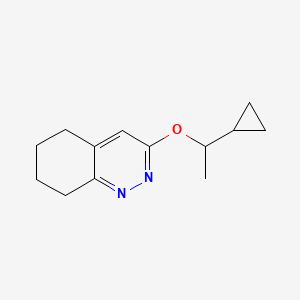
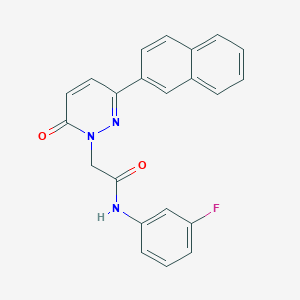


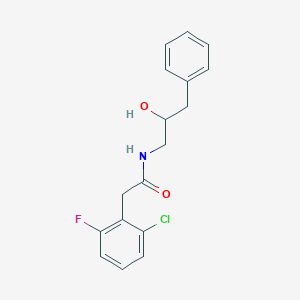
![4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine](/img/structure/B2969415.png)
![11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid](/img/structure/B2969416.png)
![Tert-butyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2969417.png)
